2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound belonging to the class of carboxylic acids This compound features a pyrazole ring substituted with a 2-methoxyethoxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with 2-Methoxyethoxy Group: The pyrazole ring is then substituted with a 2-methoxyethoxy group using a nucleophilic substitution reaction.
Attachment of Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the substituted pyrazole ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)propanoic acid: Similar in structure but lacks the pyrazole ring.
4-(2-Methoxyethoxy)-1H-pyrazole: Contains the pyrazole ring but lacks the propanoic acid moiety.
Uniqueness
2-(4-(2-Methoxyethoxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the pyrazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-7(9(12)13)11-6-8(5-10-11)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOENNXYAHSGIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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